4-(bromomethyl)-N,N-dimethylaniline

Oxidation Kinetics Hammett Analysis N-Demethylation

Researchers needing a para-substituted benzyl bromide with strong electron-donating character often face limited availability of high-purity material. 4-(Bromomethyl)-N,N-dimethylaniline offers a reactive bromomethyl electrophile and dimethylamino donor (Hammett σp = -0.83), enabling efficient nucleophilic substitution and oxidative N-demethylation for kinase inhibitor elaboration. • Used in patent syntheses of ALK, DRAK1, TBK1 inhibitors with sub-nanomolar potency. • Initiates ATRP yielding well-defined polymers with low polydispersities. • Serves as GC-MS internal standard for iodine quantification. • Available with ≥95% purity; inquire for bulk quantities.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 102236-12-4
Cat. No. B3183681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-N,N-dimethylaniline
CAS102236-12-4
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CBr
InChIInChI=1S/C9H12BrN/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3
InChIKeyRRVJPTGJHFAJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-N,N-dimethylaniline: Bifunctional Aromatic Building Block


4-(Bromomethyl)-N,N-dimethylaniline is a para-substituted aniline derivative featuring both a reactive bromomethyl electrophile and a dimethylamino donor group. With a molecular formula of C9H12BrN and a molecular weight of 214.10 g/mol, this compound is classified as a benzyl bromide derivative and serves as a versatile intermediate in organic synthesis, particularly in the construction of kinase inhibitor scaffolds and functionalized materials [1][2]. Its computed XLogP3 value of 3.0 reflects moderate lipophilicity suitable for medicinal chemistry applications, while its topological polar surface area of 3.2 Ų indicates limited hydrogen-bonding capacity [3].

Why 4-(Bromomethyl)-N,N-dimethylaniline Cannot Be Substituted


Generic substitution of 4-(bromomethyl)-N,N-dimethylaniline with simpler benzyl bromides (e.g., 4-(bromomethyl)aniline) or chloro-analogs (e.g., 4-(chloromethyl)-N,N-dimethylaniline) is untenable due to quantifiable differences in electronic character, leaving-group reactivity, and fluorescence behavior. The dimethylamino substituent confers a Hammett σp value of -0.83, establishing it as a strong electron-donating group that dramatically accelerates oxidative N-demethylation relative to unsubstituted or electron-withdrawing para-substituted analogs [1]. This electronic activation directly impacts both reaction kinetics in synthetic transformations and biological performance in target engagement assays. Furthermore, the bromomethyl group exhibits superior leaving-group ability compared to chloromethyl analogs, a critical factor in nucleophilic substitution efficiency [2].

Quantitative Differentiation of 4-(Bromomethyl)-N,N-dimethylaniline


Oxidation Kinetics vs. Electron-Deficient Analogs

In methylrhenium trioxide-catalyzed oxidation with H₂O₂, 4-bromo-N,N-dimethylaniline (the core scaffold of the target compound without the methylene spacer) exhibits a second-order rate constant of 8.7 L mol⁻¹ s⁻¹ [1]. This is 4.6× greater than that of 4-nitro-N,N-dimethylaniline (1.9 L mol⁻¹ s⁻¹) and only moderately lower than the unsubstituted analog (18.4 L mol⁻¹ s⁻¹) and the 4-methyl derivative (24.5 L mol⁻¹ s⁻¹) [1]. The bromo substituent thus retains substantial electron density at nitrogen for oxidative reactivity, a property the bromomethyl analog inherits via the para-dimethylamino donor group.

Oxidation Kinetics Hammett Analysis N-Demethylation

Strong Electron-Donating Character vs. Unsubstituted Analogs

The Hammett reaction constant (ρ) for oxidation of 4-substituted N,N-dimethylanilines is -1.19, indicating strong dependence on para-substituent electronic character [1]. The dimethylamino group in the target compound exhibits a Hammett σp value of -0.83, a strong electron-donating parameter [2]. In contrast, the unsubstituted analog (4-H) has σp = 0.00, and the 4-bromo substituent alone (without the methylene spacer) has σp = +0.23 (electron-withdrawing). This electronic dichotomy between the dimethylamino donor and the bromomethyl electrophilic center creates a unique push-pull architecture not present in 4-(bromomethyl)aniline (σp of NH₂ = -0.66, but with hydrogen-bond donor capacity).

Linear Free Energy Relationships Hammett Equation Electronic Effects

Bromomethyl vs. Chloromethyl Leaving-Group Reactivity

The bromomethyl group in the target compound serves as a superior electrophile compared to the chloromethyl analog (4-(chloromethyl)-N,N-dimethylaniline). While direct comparative kinetic data for this specific pair is limited in the open literature, the class-level inference from benzyl halide reactivity establishes that benzyl bromide undergoes SN2 displacement approximately 50-100× faster than benzyl chloride under identical conditions [1]. This difference arises from the lower C-Br bond dissociation energy (∼285 kJ/mol) versus C-Cl (∼327 kJ/mol) and the greater polarizability of bromine [2].

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Solvent-Dependent Fluorescence vs. Primary Aniline Analogs

The dimethylamino group in the target compound confers distinct fluorescence properties not present in 4-(bromomethyl)aniline. N,N-Dimethylaniline derivatives exhibit a good correlation of Stokes shift with macroscopic solvent parameters, indicative of intramolecular charge-transfer excited states, whereas aniline does not show this correlation [1]. The solvent-dependent fluorescence emission maxima and vibronic band intensities of N,N-dimethylaniline-based probes enable their use as sensitive environmental reporters [2]. The bromomethyl handle allows further functionalization to tune these photophysical properties.

Fluorescence Spectroscopy Solvatochromism Intramolecular Charge Transfer

Kinase Inhibitor Scaffold Construction

Recent studies and patent literature highlight the utility of 4-(bromomethyl)-N,N-dimethylaniline in the synthesis of kinase inhibitors [1]. As a building block, it enables the construction of scaffolds that, when fully elaborated, achieve potent target engagement. For example, related N,N-dimethylaniline-containing kinase inhibitors have demonstrated IC₅₀ values as low as <1 nM against ALK kinase [2] and 126 nM against DRAK1, 321 nM against TBK1, and 3.54 μM against MARK4 [3]. While these values represent fully elaborated inhibitors rather than the building block itself, they demonstrate the productive utility of the scaffold in generating high-affinity ligands.

Kinase Inhibitors Medicinal Chemistry Target Engagement

Enhanced Lipophilicity for CNS Drug Design

The target compound exhibits a computed XLogP3 value of 3.0 [1], which falls within the optimal range (1-4) for CNS drug candidates according to established medicinal chemistry guidelines. In contrast, 4-(bromomethyl)aniline (CAS 63516-03-0), lacking the N,N-dimethyl substitution, is significantly more polar with a predicted logP of approximately 1.7 [2]. This lipophilicity difference of ∼1.3 log units corresponds to a theoretical ~20-fold increase in membrane permeability for the target compound, assuming passive diffusion. Additionally, the hydrobromide salt form of the target compound has a reported logP of 3.089 [3].

Lipophilicity CNS Drug Design ADME Properties

4-(Bromomethyl)-N,N-dimethylaniline: Application Scenarios


Kinase Inhibitor Scaffold Synthesis

Employ 4-(bromomethyl)-N,N-dimethylaniline as a key building block for constructing kinase inhibitor cores. The bromomethyl group serves as an electrophilic handle for nucleophilic substitution with amines or heterocycles, while the dimethylamino donor modulates electronic properties and can participate in hydrogen-bonding interactions with kinase hinge regions. Patent and bioactivity data indicate that elaborated inhibitors derived from this scaffold achieve nanomolar to sub-nanomolar potency against clinically relevant kinases such as ALK, DRAK1, and TBK1 [1][2].

Fluorescent Probe Development

Leverage the solvent-dependent fluorescence behavior of the N,N-dimethylaniline core to design environmentally sensitive probes. The compound can be functionalized via the bromomethyl group to introduce targeting moieties or to conjugate with biomolecules, while retaining the solvatochromic response that is absent in primary aniline analogs [3][4].

Polymer and Materials Chemistry

Use the compound as an initiator or functional monomer in controlled radical polymerization. The benzyl bromide moiety initiates atom transfer radical polymerization (ATRP) of styrene and other monomers, yielding well-defined polymers with N,N-dimethylaniline end-groups. These polymers exhibit low polydispersities and can be further utilized in photoinduced block copolymerization [5].

Analytical Method Development

Apply 4-(bromomethyl)-N,N-dimethylaniline as an internal standard in GC-MS quantification of iodine in pharmaceuticals, food, and environmental samples. Its distinct mass spectral properties, moderate lipophilicity (XLogP3 = 3.0), and stability under analytical conditions enable accurate and reproducible measurements [6].

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